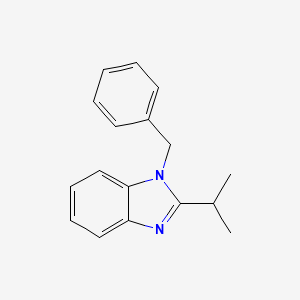![molecular formula C31H31N3O4 B2552452 2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610757-01-2](/img/structure/B2552452.png)
2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a naphthalene moiety, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione framework.
Synthesis Analysis
The synthesis of related benzo[de]isoquinoline derivatives has been explored in recent studies. One method involves the reaction of 2-naphthyl ethers with 1,3,5-triazines in polyphosphoric acid to yield 4H-benzo[de]isoquinolin-4-ones . This method showcases the potential for creating complex molecules like the one through multi-component reactions that may involve regioselective changes depending on the reagent quantities used.
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, the general structure of benzo[de]isoquinoline derivatives has been well-studied. These compounds typically have a planar aromatic system that can affect their electronic properties and reactivity. The presence of a piperazine ring, which is known for its flexibility and ability to adopt various conformations, could influence the overall molecular geometry and potentially the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from related research. For instance, the Heck-mediated synthesis described in one study involves a coupling reaction that could be relevant to the synthesis of the compound . This reaction forms carbamic acid esters, which can undergo further cyclization to yield complex polycyclic structures. Such reactions are indicative of the potential transformations that the compound might undergo, especially when considering functional group interconversions and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The aromatic systems present in the compound suggest it would have significant π-π interactions, which could affect its solubility and crystallinity. The hydroxy group and the piperazine moiety would contribute to the compound's polarity and could facilitate interactions with biological molecules, potentially making the compound of interest in medicinal chemistry.
科学的研究の応用
Luminescent Properties and Electron Transfer
Research into naphthalimide derivatives with piperazine substituents, such as the synthesis of novel model compounds, has shown that these compounds exhibit notable luminescent properties. These properties include fluorescence quantum yields that are characteristic of pH probes, suggesting their potential use in sensing applications. The studies demonstrate that the fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which can be modulated by protonation or quaternization of the alkylated amine donor. This reveals their potential utility in developing fluorescence-based sensors and probes for various applications (Gan, Chen, Chang, & Tian, 2003).
Anticancer Activity
Synthetic efforts have led to the creation of quinone-based heterocycles exhibiting broad-spectrum anticancer activity. By reacting amidrazones with 2-chloro-1,4-benzoquinone and other compounds, researchers have developed structures that show significant activity against various cancer cell lines, including melanoma, ovarian, and lung cancers. This research underscores the potential of naphthalimide and related derivatives as frameworks for developing novel anticancer drugs (Aly, Hassan, Mohamed, Ramadan, Abd El-Aal, Bräse, & Nieger, 2020).
Receptor Affinity and Imaging Applications
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives incorporating an environment-sensitive fluorescent moiety has shown high receptor affinity, particularly for the 5-HT1A receptors, along with good fluorescence properties. This suggests their use in receptor imaging and potential therapeutic applications, further highlighting the diverse utility of naphthalimide derivatives in biomedical research (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Halocyclization and Chemical Synthesis
The halocyclization of naphthalimide derivatives has been explored, providing a pathway to synthesize various halogenated compounds. This process highlights the compound's versatility as a precursor for synthesizing a wide range of chemically interesting and potentially bioactive molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Biological Applications
Research into the synthesis and characterization of compounds containing lawsone, utilizing halo-reagents, has shown the potential of these derivatives in biological applications. This includes antioxidant and antitumor activities, demonstrating the broader applicability of naphthalimide derivatives in therapeutic contexts (Hassanien, Abd El-Ghani, & Elbana, 2022).
将来の方向性
特性
IUPAC Name |
2-[2-[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-25(21-38-26-12-11-22-5-1-2-6-24(22)19-26)20-33-15-13-32(14-16-33)17-18-34-30(36)27-9-3-7-23-8-4-10-28(29(23)27)31(34)37/h1-12,19,25,35H,13-18,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPHIYNQOGISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC6=CC=CC=C6C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)


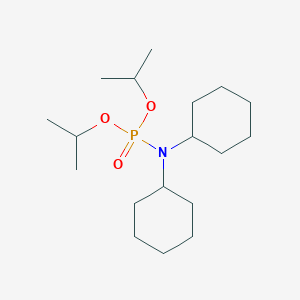
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)
![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)
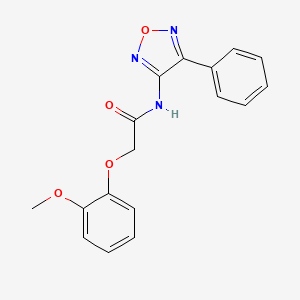
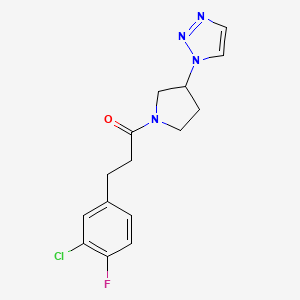
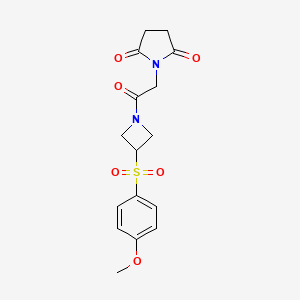
![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
